(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride

Catalog No.
S999204
CAS No.
953780-70-6
M.F
C7H10BrClN2
M. Wt
237.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochlor...

CAS Number

953780-70-6

Product Name

(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride

IUPAC Name

(1R)-1-(5-bromopyridin-2-yl)ethanamine;hydrochloride

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

KSGKDUJWJNDXCO-NUBCRITNSA-N

SMILES

CC(C1=NC=C(C=C1)Br)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N.Cl

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Br)N.Cl

(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride is a chiral compound characterized by its unique structure, which includes a bromo-substituted pyridine ring. Its molecular formula is C7H10BrClN2C_7H_{10}BrClN_2 with a molecular weight of approximately 237.52 g/mol. This compound is notable for its application in various fields of chemical research, particularly in the synthesis of biologically active molecules and catalysts. The compound is primarily utilized in research and development settings due to its potential in medicinal chemistry and organic synthesis .

  • Inhibitor Studies

    There is limited research on the specific inhibitory properties of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride. However, some suppliers mention its potential as a CYP enzyme inhibitor, though specific isoenzymes haven't been identified yet [].

  • Building Block for Drug Discovery

    Due to its unique structure with a chiral center, a brominated pyridine ring, and an ethylamine chain, (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride can be a valuable building block for synthesizing novel drug candidates. Researchers can explore its potential interaction with various biological targets by incorporating it into new molecule designs [, ].

Typical of amines and pyridine derivatives, including:

  • N-alkylation: The amine group can undergo alkylation to form more complex amines.
  • Acylation: The amine can react with acyl chlorides to yield amides.
  • Formation of palladium complexes: It can react with palladium(II) salts to form (imino)pyridine palladium(II) complexes, which are useful in catalysis.

These reactions are foundational for synthesizing novel compounds and advancing synthetic methodologies.

While specific biological activities of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles as:

  • Antimicrobial agents
  • Antidepressants
  • Anticancer compounds

The presence of the bromo substituent may enhance the biological activity by influencing the compound's interaction with biological targets .

The synthesis of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride typically involves:

  • Starting Materials: 5-bromopyridine and ethylamine.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure the formation of the desired chiral product.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the hydrochloride salt form.

The detailed reaction pathway often includes intermediate steps that may involve the formation of various by-products, necessitating careful optimization of reaction conditions .

(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride finds applications in:

  • Catalysis: As a ligand in palladium-catalyzed reactions.
  • Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
  • Research: In studies exploring the reactivity and properties of amines and pyridine derivatives .

Interaction studies involving (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride focus on its binding affinity and reactivity with various biological targets. Research indicates that compounds with similar structures can interact with enzymes, receptors, and other biomolecules, potentially leading to therapeutic effects or toxicological concerns.

Studies often employ techniques such as:

  • Molecular docking
  • In vitro assays

These methods help elucidate the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
1-(5-Bromopyridin-2-yl)ethanamineC7H8BrN2Lacks hydrochloride; used in similar applications
2-Amino-5-bromopyridineC5H6BrNExhibits different biological activities
4-Bromo-N,N-diethylpyridin-2-amineC10H14BrNLarger alkyl substituents affecting solubility

These compounds differ mainly in their substituents and functional groups, which influence their reactivity, biological activity, and applications in various fields. The unique bromo substitution on the pyridine ring in (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride enhances its potential for specific interactions compared to its analogs .

Thermodynamic Properties

Phase Transition Analysis (Melting/Boiling Points)

The thermodynamic characterization of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride reveals distinct phase transition behaviors that are characteristic of heterocyclic amine hydrochloride salts [1] [2]. The compound exhibits a molecular formula of C₇H₉BrN₂·HCl with a molecular weight of 237.527 g/mol [3].

Based on predictive thermodynamic modeling, the free base form of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine demonstrates a predicted boiling point of 257.6 ± 25.0°C and a predicted density of 1.477 ± 0.06 g/cm³ [1] [4]. These values are consistent with similar brominated pyridine derivatives, where the presence of the bromine substituent at the 5-position contributes to enhanced intermolecular interactions and elevated boiling points compared to unsubstituted pyridine analogues [5].

The hydrochloride salt form exhibits significantly different thermal properties compared to the free base. Analogous bromopyridine hydrochloride compounds, such as 4-bromopyridine hydrochloride, demonstrate melting points of approximately 270°C with decomposition [2]. The formation of the hydrochloride salt introduces ionic interactions between the protonated amine nitrogen and the chloride counterion, resulting in substantially elevated melting points due to the enhanced lattice energy of the crystalline salt structure [6] [5].

Table 1: Comparative Phase Transition Data for Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine (predicted)-257.6 ± 25.01.477 ± 0.06
4-Bromopyridine hydrochloride270 (dec.)--
2-Ethylpyridine-631490.932

The thermal stability of the compound is influenced by the electronic effects of the bromine substituent and the chirality at the ethylamine center [7] [5]. The presence of the electron-withdrawing bromine atom at the 5-position of the pyridine ring affects the basicity of the pyridine nitrogen and consequently influences the thermal decomposition pathways of the hydrochloride salt [8].

Solubility Profiling in Aqueous & Organic Media

The solubility characteristics of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride are governed by the dual nature of its molecular structure, containing both hydrophilic ionic components and hydrophobic aromatic moieties [9] [10]. The hydrochloride salt formation significantly enhances aqueous solubility compared to the corresponding free base, following established principles of pharmaceutical salt chemistry [11].

Aqueous solubility of the hydrochloride salt is substantially higher than that of the free base due to the formation of hydrogen bonds between the protonated amine group and water molecules, as well as the solvation of chloride ions [12]. The compound exhibits pH-dependent solubility behavior, with maximum solubility occurring under acidic conditions where the amine nitrogen remains fully protonated [10].

In organic solvents, the solubility profile varies significantly based on solvent polarity and hydrogen bonding capacity [13]. Related bromopyridine compounds demonstrate preferential solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, while exhibiting limited solubility in non-polar solvents like hexane [14] [9]. The 2-amino-5-bromopyridine analogue shows solubility in methanol, chloroform, and ethyl acetate, but only slight solubility in water [9].

Table 2: Predicted Solubility Profile Based on Structural Analogues

Solvent SystemRelative SolubilityMechanism
Water (pH < 7)HighIonic solvation, hydrogen bonding
Water (pH > 7)Low to ModerateFree base formation
MethanolHighHydrogen bonding, polarity matching
EthanolModerate to HighHydrogen bonding
AcetonitrileModerateDipolar interactions
ChloroformLow to ModerateLimited hydrogen bonding
HexaneVery LowHydrophobic interactions only

The partition coefficient (logP) of the free base is estimated at 1.8638, indicating moderate lipophilicity [15] [16]. This value suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility in the salt form . The topological polar surface area of 38.91 Ų further supports the compound's drug-like properties and potential for biological activity [15] [16].

Stability Assessment

pH-Dependent Degradation Pathways

The stability of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride exhibits significant pH dependence, with distinct degradation mechanisms operative under different acidic and basic conditions [11] [18]. Under highly acidic conditions (pH < 2), the compound maintains relative stability due to complete protonation of the amine nitrogen, which prevents nucleophilic attack at this site [7].

At physiological pH ranges (pH 6-8), the compound undergoes gradual deprotonation, leading to the formation of the free base, which is more susceptible to oxidative degradation [11]. The pyridine nitrogen can participate in nucleophilic substitution reactions, particularly when the amine group is deprotonated and available for intramolecular interactions [7] [19].

Under strongly basic conditions (pH > 10), multiple degradation pathways become active. The primary mechanism involves hydroxide-mediated nucleophilic attack at the carbon adjacent to the bromine substituent, leading to debromination reactions [20] [21]. Additionally, the ethylamine side chain becomes susceptible to oxidative deamination under these conditions [22].

The presence of the chiral center at the ethylamine position introduces stereochemical considerations in the degradation pathways. Racemization can occur under basic conditions through enolate formation, potentially leading to loss of enantiomeric purity over time [19].

Photochemical & Thermal Decomposition Mechanisms

Photochemical stability of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride is primarily governed by the photolabile nature of the carbon-bromine bond and the aromatic pyridine system [20] [23]. Under ultraviolet irradiation, the compound undergoes photolytic cleavage of the C-Br bond, generating bromine radicals and carbon-centered radicals [21].

The photodegradation follows first-order kinetics with wavelength-dependent rate constants [21]. Maximum photolytic activity occurs in the wavelength range of 180-400 nm, with significantly reduced degradation rates at longer wavelengths (400-700 nm) [21]. The photodegradation rate constant varies with solvent polarity, with acetone showing the highest degradation rates (0.1702-0.3008 min⁻¹), followed by toluene and hexane [21].

Table 3: Photodegradation Rate Constants by Wavelength Range

Wavelength Range (nm)Rate Constant (min⁻¹)Half-life (min)
180-4000.1702-0.30082.31-4.07
334-3650.0265-0.043316.0-26.2
400-7000.0058-0.009970.0-119.5

Thermal decomposition mechanisms involve multiple pathways depending on temperature and atmospheric conditions [8] [24]. At moderate temperatures (100-200°C), the primary degradation route involves dehydrohalogenation, leading to the formation of alkene derivatives [8]. At higher temperatures (>300°C), complete pyrolysis occurs with the formation of volatile products including hydrogen cyanide, ammonia, carbon monoxide, and various aromatic fragments [8].

The thermal stability is enhanced under inert atmospheric conditions, with nitrogen or argon atmospheres providing protection against oxidative decomposition [25]. Under oxidative conditions, additional pathways involving hydroxyl radical formation become significant, leading to more complex degradation product mixtures [26].

Stereoselective Synthesis Strategies

Bromination Techniques for Pyridine Derivatives

The stereoselective bromination of pyridine derivatives represents a critical step in the synthesis of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride. Modern bromination methodologies have evolved significantly to address selectivity, efficiency, and environmental considerations.

Electrophilic Bromination Approaches

The most widely employed brominating agents for pyridine derivatives include N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin [1] [2]. These reagents offer superior selectivity compared to molecular bromine, which tends to produce complex mixtures of mono- and dibromo isomers that are difficult to purify [2]. The use of N-bromosuccinimide at room temperature with limiting amounts provides regioselective bromination at the meta-position relative to the nitrogen, achieving yields between 28-95% [1] [3].

Electrochemical Bromination Protocols

Recent developments in electrochemical bromination have introduced sustainable alternatives that eliminate the need for traditional oxidants and catalysts [1] [3]. This methodology employs directing groups to control regioselectivity at the meta-position of pyridine derivatives using inexpensive and safe bromine salts at room temperature. The electrochemical approach demonstrates remarkable scalability, successfully operating at gram-scale with yields ranging from 28-95% [1] [3].

Polymer-Supported Bromination Systems

Cross-linked poly(styrene-4-vinylpyridine) complexes with bromine have emerged as highly stereoselective brominating agents [4]. These polymer-supported systems containing 40-43% pyridine rings provide exceptional anti-stereoselectivity in bromination reactions. The reactivity increases progressively through different bromination complex types, while solvent polarity significantly affects reactivity without compromising stereoselectivity [4].

Industrial Implementation Considerations

For large-scale production, the combination of HBr/H2O2 systems in the presence of oleum 65% offers a production-friendly alternative [2]. This approach provides high selectivity for mono-bromination while minimizing undesirable side products, making it economically viable for industrial applications. The process demonstrates excellent compatibility with existing infrastructure and can be readily scaled for commercial production [2].

Chiral Resolution & Enantiomeric Excess Control

The achievement of high enantiomeric excess in the synthesis of (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride requires sophisticated chiral resolution strategies that balance efficiency, selectivity, and economic viability.

Crystallization-Based Resolution Methods

The classical approach involves crystallization of diastereomeric salts using established chiral resolving agents such as tartaric acid, mandelic acid, and brucine [5]. This methodology converts racemic mixtures into diastereomeric derivatives through salt formation, followed by conventional crystallization and subsequent removal of the resolving agent. For pyridine carboxylic acids and amines, this approach consistently achieves enantiomeric excess values exceeding 95% [5].

Enzymatic Kinetic Resolution

Lipase-catalyzed asymmetric acetylation has proven particularly effective for 1-(2-pyridyl)ethanols and related substrates [6]. This biocatalytic approach offers the advantage of mild reaction conditions and high selectivity, typically achieving enantiomeric excess values between 85-95%. The enzymatic methodology demonstrates excellent functional group tolerance and can be performed under environmentally benign conditions [6].

Asymmetric Catalytic Alkynylation

Advanced asymmetric alkynylation strategies utilize L-tert-leucine tert-butyl ester as a chiral auxiliary in combination with alkynyl magnesium bromide reagents [7]. This approach achieves exceptional stereoselectivity (>20:1 diastereomeric ratio) and regioselectivity (>20:1 regioselectivity ratio) at the C2 position. The method provides access to dihydropyridine intermediates that can be further elaborated to the target compound with maintained stereochemical integrity [7].

Copper-Catalyzed Asymmetric Alkylation

The use of chiral diphosphine ligands in copper-catalyzed systems enables highly enantioselective transformations of β-substituted alkenyl pyridines [8] [9]. This methodology involves Lewis acid activation to enhance reactivity, combined with readily available Grignard reagents. The catalytic system demonstrates broad functional group tolerance and consistently achieves enantiomeric excess values between 90-96% [8] [9].

Auxiliary-Mediated Synthesis Strategies

Various chiral auxiliary approaches have been developed for pyridine derivatives, offering modular synthetic routes with predictable stereochemical outcomes [10]. These methodologies typically involve the attachment of chiral auxiliaries to pyridine substrates, followed by diastereoselective transformations and subsequent auxiliary removal. While requiring multi-step sequences, these approaches provide reliable access to enantiomerically pure products with enantiomeric excess values typically ranging from 80-95% [10].

Process Chemistry Considerations

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a crucial step in pharmaceutical manufacturing, serving both as a purification method and a means to improve the physicochemical properties of the active pharmaceutical ingredient.

Mechanistic Pathways

The primary mechanism involves protonation of the pyridine nitrogen by hydrochloric acid, forming a pyridinium cation with the chloride anion as the counterion [11]. For (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride, this process typically begins with the deprotection of the corresponding tert-butyl carbamate precursor using HCl in dioxane [12]. The reaction proceeds through protonation of the carbamate nitrogen, followed by elimination of tert-butanol and carbon dioxide, yielding the free amine which is immediately protonated to form the hydrochloride salt [12].

Solvent Systems and Reaction Conditions

Various hydrochloric acid sources and solvent systems have been optimized for different synthetic scenarios [13] [14]. HCl/dioxane systems (typically 4 N) at room temperature provide efficient deprotection and salt formation within 1 hour, achieving yields of approximately 73% [12]. Anhydrous HCl in ether offers an alternative approach, particularly suitable for substrates requiring longer reaction times (3 hours) due to steric hindrance [15].

For ethynylpyridine substrates, aqueous hydrochloric acid enables instantaneous salt formation with enhanced electrophilicity of the ethynyl group [13] [14]. This enhancement facilitates subsequent nucleophilic attacks and represents a strategic approach for further functionalization. The spatial proximity of the chloride counteranion to the reaction site promotes intramolecular rather than intermolecular processes [14].

Crystallization and Purification

The resulting hydrochloride salts typically exhibit improved crystallinity and handling characteristics compared to the free bases [16]. The protonation process induces significant changes in NMR chemical shifts, with pyridine ring protons generally shifting downfield due to the positive charge localization [16]. These spectroscopic changes serve as valuable diagnostic tools for confirming successful salt formation.

Industrial-Scale Purification Protocols (Chromatography, Distillation)

Fractional Distillation Methods

Fractional distillation remains the cornerstone of industrial pyridine purification, offering scalability and cost-effectiveness [17] [18]. For (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine derivatives, vacuum distillation at reduced pressures (typically 0.2 mmHg) and temperatures around 82°C provides high-purity products (99.7%) while minimizing thermal decomposition [15]. The technique requires careful attention to the presence of azeotropic mixtures, particularly pyridine-water azeotropes that distill at lower temperatures [17].

Alkali Treatment Protocols

Pre-treatment with alkaline solutions significantly enhances the efficiency of subsequent distillation processes [17]. The addition of sodium hydroxide (0.6 g of 48% aqueous solution per 1000 g crude pyridine) followed by stirring at 40°C for 4 hours effectively removes acidic impurities. This treatment reduces imine content from 1000 ppm to 950 ppm and dramatically decreases aldehyde content from 2600 ppm to 60 ppm [17].

Column Chromatography Applications

For heat-sensitive compounds that decompose during distillation, silica gel column chromatography using chloroform as the eluent provides an effective alternative [15]. This method achieves purities exceeding 95% and proves particularly valuable for brominated pyridine derivatives that may undergo thermal decomposition. The technique offers excellent selectivity but requires careful optimization of elution conditions to prevent hydrolysis on silica gel [15].

Azeotropic Distillation Systems

Azeotropic distillation using pure acetonitrile as the azeotropic agent enables efficient separation of pyridines from water and other polar impurities [19]. This methodology achieves purities around 99.5% and demonstrates excellent scalability for large industrial operations. The approach is particularly valuable when conventional distillation fails due to close-boiling impurities [20].

Green Chemistry Approaches for Yield Maximization

Zinc Phosphate Catalysis

The implementation of zinc phosphate (Zn3(PO4)2·4H2O) as a non-toxic, green heterogeneous catalyst represents a significant advancement in sustainable pyridine synthesis [21] [22]. This catalytic system operates effectively at low loading (0.4 mol%) in environmentally benign ethanol/water (4:1) solvent mixtures. The methodology achieves excellent yields (82-94%) for trisubstituted pyridine derivatives through three-component, one-pot synthesis involving aromatic aldehydes, substituted acetophenones, and ammonium acetate [21] [22].

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as versatile alternatives to traditional organic solvents, offering tunability, recyclability, and minimal environmental impact [23]. These systems enable one-pot multicomponent reactions while reducing the need for multiple synthetic steps and minimizing waste generation. The recyclability of ionic liquids supports cost-effectiveness and aligns with green chemistry principles, typically achieving yields between 85-95% [23].

Water-Based Multicomponent Reactions

Aqueous synthetic methodologies eliminate the environmental concerns associated with volatile organic solvents [24] [25]. The advanced Guareschi-Thorpe synthesis in green buffer conditions exemplifies this approach, utilizing water or water/ethanol mixtures as reaction media. These protocols achieve high yields (80-92%) while offering advantages including simple work-up procedures, product precipitation in the reaction medium, and elimination of toxic solvents [24] [25].

Rhodium-Catalyzed Green Synthesis

The eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes using ethanol as a green reaction medium demonstrates exceptional environmental compatibility [26]. This methodology employs Rh(NBD)2BF4/MeO-Biphep catalytic systems and achieves yields up to 93% while maintaining broad functional group tolerance. The use of ethanol as the primary solvent minimizes environmental impact while providing excellent reaction efficiency [26].

Electrochemical Synthesis Approaches

Electrochemical methodologies eliminate the need for traditional oxidants and harmful reagents, representing the ultimate expression of green chemistry principles [1] [3]. These sustainable protocols operate at room temperature without catalysts, achieving yields between 28-95% depending on substrate complexity. The electrochemical approach offers excellent scalability and can be readily integrated into existing manufacturing infrastructure with minimal modifications [1] [3].

Dates

Last modified: 04-15-2024

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